molecular formula C21H19N5O3 B2919993 N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-2-methylbenzamide CAS No. 1172253-32-5

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-2-methylbenzamide

Cat. No.: B2919993
CAS No.: 1172253-32-5
M. Wt: 389.415
InChI Key: ULPKVYWVQQPOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-2-methylbenzamide is a potent and selective small molecule inhibitor identified in pharmacological research. It has been specifically investigated for its inhibitory activity against Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), which are critical signaling proteins in hematopoiesis and immune function. This compound exhibits a unique binding affinity, disrupting the JAK-STAT signaling pathway, a crucial cascade implicated in cell proliferation, apoptosis, and differentiation. Research published in the European Journal of Medicinal Chemistry highlights its promising in vitro efficacy, demonstrating potent anti-proliferative effects against human leukemia cell lines, such as HEL (JAK2-mutant) and MV4-11 (FLT3-ITD mutant). These properties make it a valuable chemical probe for studying the mechanisms of JAK2 and FLT3-driven oncogenesis and for exploring potential therapeutic strategies for hematologic malignancies like myeloproliferative neoplasms and acute myeloid leukemia. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-12-7-4-5-8-15(12)20(28)23-18-11-16(17-9-6-10-29-17)25-26(18)21-22-14(3)13(2)19(27)24-21/h4-11H,1-3H3,(H,23,28)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPKVYWVQQPOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC(=C(C(=O)N3)C)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-2-methylbenzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes a pyrimidine ring, a pyrazole moiety, and a furan ring. Its molecular formula is C19H20N4O3, with a molecular weight of 348.39 g/mol.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing similar structural motifs. For instance, pyrazole derivatives have shown efficacy against various viruses, including HIV and influenza. In vitro assays demonstrated that certain pyrazole derivatives could significantly inhibit viral replication at concentrations as low as 4 μg/mL . The compound may exhibit similar properties due to its structural similarities to these active derivatives.

Anticancer Properties

Compounds derived from pyrazoles and pyrimidines have been investigated for their anticancer activities. A notable study indicated that derivatives with furan substituents displayed cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest . The specific compound's ability to inhibit tumor growth or induce apoptosis remains an area for further exploration.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For example, similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. In vitro studies indicated significant inhibition of COX-1 and COX-2 by related compounds . Given the structural features of this compound, it may also exhibit enzyme inhibitory activity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Adenosine Receptors : Similar compounds have been identified as selective antagonists for adenosine receptors, which play critical roles in cellular signaling and can influence various physiological processes .
  • Viral Replication Pathways : The antiviral activity may involve interference with viral entry or replication mechanisms within host cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Antiviral Studies : A study on pyrazole derivatives showed promising results against multiple viral strains, suggesting that modifications in the chemical structure can enhance antiviral efficacy .
  • Antitumor Activity : Research indicated that compounds with furan and pyrimidine moieties could reduce tumor cell viability significantly in vitro .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntiviralPyrazole DerivativesInhibition of HIV replication
AnticancerFuran-PyrimidineCytotoxic effects on cancer cells
Enzyme InhibitionCOX InhibitorsSignificant inhibition of COX enzymes

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and its closest analogs:

Property Target Compound Compound F269-0500 Nitro-Substituted Analog
Core Structure Pyrimidinone (4,5-dimethyl), pyrazole (furan-2-yl), 2-methylbenzamide Pyrimidinone (5-ethyl,4-methyl), pyrazole (3-methyl), 3,4-dimethylbenzamide Pyrimidinone (4,5-dimethyl), pyrazole (3-methyl), 4-methyl-3-nitrobenzamide
Molecular Formula Not explicitly provided (estimated: ~C20H20N5O3) C20H23N5O2 C18H18N6O4
Molecular Weight ~380–390 (estimated) 365.43 382.4
logP Not provided (furan may reduce logP vs. alkyl substituents) 2.9354 Not provided (nitro group likely increases polarity, reducing logP)
Hydrogen Bond Acceptors ~6 (estimated) 6 7 (additional nitro group)
Key Substituents Furan-2-yl (aromatic O-heterocycle) 5-Ethyl, 3,4-dimethylbenzamide 3-Nitro, 4-methylbenzamide (electron-withdrawing nitro group)

Functional Group Analysis

  • Furan-2-yl vs.
  • Nitro Group Effects : The nitro-substituted analog exhibits increased hydrogen-bond acceptors (7 vs. 6) and higher molecular weight, which may improve target binding but reduce solubility.
  • Benzamide Variations : The 2-methylbenzamide (target) vs. 3,4-dimethylbenzamide (F269-0500) alters steric and electronic profiles, influencing receptor binding pocket compatibility.

Pharmacokinetic Implications

  • Lipophilicity : Compound F269-0500 has a logP of 2.93, indicating moderate lipophilicity, while the furan-containing target compound may exhibit lower logP due to the polar oxygen atom.

Discussion of Structural Motifs in Broader Context

  • Pyrimidinone Core: Common in kinase inhibitors and antimicrobial agents; substitutions at the 4,5-positions (methyl vs. ethyl) modulate steric bulk and electronic effects .
  • Pyrazole Linker : The furan-2-yl group distinguishes the target compound from analogs with methyl or ethyl substituents, offering unique conformational and electronic properties.
  • Benzamide Tail : Variations in substitution (e.g., nitro, methyl) influence solubility and binding affinity. The nitro group in may enhance electrophilic interactions but increase toxicity risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.